![molecular formula C13H13ClN2O2S B2361753 N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 898654-06-3](/img/structure/B2361753.png)
N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide
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Description
N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide, commonly known as CPDS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPDS is a sulfonamide-based compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and its potential use as a therapeutic agent.
Scientific Research Applications
- Synthesis and Antimicrobial Activity Researchers have synthesized and evaluated compounds structurally related to N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide for their antimicrobial and antifungal properties. These studies explore its potential as a basis for new antimicrobial agents.
- Metal-Organic Frameworks (MOFs) Pyrazine carboxamide derivatives have been investigated for their role in creating metal-organic frameworks (MOFs). For instance, a copper acetate complex of a related ligand resulted in a unique MOF with interesting structural properties, highlighting the versatility of these compounds in materials science.
- Drug Synthesis and Development N-(5-Chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide serves as a building block in the synthesis of pharmaceuticals and other compounds. Its structural features make it valuable for drug development.
Eco-Friendly Voltammetric Approaches
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-4-10(2)12(7-9)19(17,18)16-13-6-5-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDRTRUADUIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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